molecular formula C8H16O B042224 6-Methylheptan-2-one CAS No. 928-68-7

6-Methylheptan-2-one

Cat. No.: B042224
CAS No.: 928-68-7
M. Wt: 128.21 g/mol
InChI Key: DPLGXGDPPMLJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylheptan-2-one, also known as methyl isohexyl ketone, is an organic compound with the molecular formula C8H16O. It is a ketone with a distinct structure characterized by a methyl group attached to the second carbon of a heptane chain. This compound is commonly used in the synthesis of fragrances and as an intermediate in organic synthesis .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols, such as 6-methylheptan-2-ol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products:

    Oxidation: 6-Methylheptanoic acid.

    Reduction: 6-Methylheptan-2-ol.

    Substitution: Various substituted ketones depending on the reagents used.

Scientific Research Applications

6-Methylheptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylheptan-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    2-Methyl-6-heptanone: Similar in structure but differs in the position of the methyl group.

    6-Methyl-3-heptanone: Another isomer with the methyl group on the third carbon.

    Methyl isohexyl ketone: Another name for 6-Methylheptan-2-one.

Uniqueness:

Properties

IUPAC Name

6-methylheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLGXGDPPMLJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061302
Record name 2-Heptanone, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [IUCLID]
Record name 6-Methyl-2-heptanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11301
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

928-68-7
Record name 6-Methyl-2-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isooctanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYL-2-HEPTANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Heptanone, 6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Heptanone, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylheptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ISOOCTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N203Q7UI56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 1.27 g (9.76 mmoles) of 6-methyl-2-heptanol (purchased from Aldrich Chemical Co., Milwaukee, Wis.) and 9.26 g (42.9 mmoles) of pyridinium chlorochromate (purchased from Aldrich Chemical Co., Milwaukee, Wis.) in 35 mL of dichloromethane was stirred at room temperature for 3.5 hours. At that point, the mixture was diluted with 150 mL of ether and 200 mL of 1M aqueous sodium hydroxide. After separating the layers, the organic layer was washed in successive order with 9:1 (volume/volume) 1M aqueous sodium hydroxide: saturated brine (2×100 mL), 10% aqueous sodium chloride (1×100 mL), 3:1 (volume/volume) 2M aqueous hydrochloric acid: saturated brine (3×100 mL), saturated aqueous sodium bicarbonate (1×100 mL), and saturated brine (1×100 mL). The organic layer was then dried over anhydrous magnesium sulfate and filtered. Removal of the volatile organic solvents by evaporation at reduced pressure afforded 1.214 g (97% yield) of the named ketone. The identity and purity of this known compound were ascertained by IR and proton NMR analysis.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
9.26 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

To aid comprehension, the reaction will be explained here by the example of the reaction of acetone with isovaleraldehyde to produce 6-methylheptan-2-one. The reaction takes place “in situ” via the stage of aldol condensation with the formation of the corresponding β-hydroxyketone, which is not isolated. Dehydration to 6-methylhept-3-en-2-one takes place under the reaction conditions, and this is hydrogenated selectively to the corresponding methylketone with the hydrogenation catalyst distributed homogeneously in the aqueous catalyst phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylheptan-2-one
Reactant of Route 2
Reactant of Route 2
6-Methylheptan-2-one
Reactant of Route 3
Reactant of Route 3
6-Methylheptan-2-one
Reactant of Route 4
6-Methylheptan-2-one
Reactant of Route 5
6-Methylheptan-2-one
Reactant of Route 6
Reactant of Route 6
6-Methylheptan-2-one
Customer
Q & A

Q1: What is the significance of 6-methylheptan-2-one in food chemistry?

A1: this compound is a volatile organic compound that contributes to the aroma profile of various foods, including melons [] and tobacco []. Its presence and concentration can be indicative of factors such as fruit maturity, processing conditions, and even microbial activity [, ]. For instance, it was found to be a potential marker of cholesterol degradation in thermally processed foods [].

Q2: How is this compound synthesized in a laboratory setting?

A2: Several synthetic routes for this compound have been explored. One method involves a three-step process: (a) hydroformylation of isobutene to 3-methylbutanal, (b) base-catalyzed aldol condensation of 3-methylbutanal with acetone to yield 6-methylhept-3-en-2-one, and (c) hydrogenation of 6-methylhept-3-en-2-one []. Another approach utilizes a Wittig-Horner reaction in the synthesis of an inhibitor for 2,3-oxidosqualene cyclase [].

Q3: Can you elaborate on the role of this compound in the synthesis of other important compounds?

A3: this compound serves as a key intermediate in the production of various compounds with applications in different industries. For instance, it can be used to synthesize isophytol, tetrahydrolinalool, and dihydrogeraniol, which are valuable fragrances and flavoring agents []. It also acts as a starting material in the multi-step synthesis of the C1-C7 fragment of Didemnaketal A, a marine natural product with HIV-1 protease inhibitory activity [, ].

Q4: Are there any studies exploring the biological activity of this compound?

A4: Yes, research suggests that this compound, alongside other volatile organic compounds, exhibits antifungal properties. A study identified it as one of the active compounds produced by two strains of Nocardiopsis alba that demonstrated antifungal activity against Ganoderma boninense, a pathogenic fungus affecting oil palm trees [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H16O. Its molecular weight is 128.21 g/mol.

Q6: Are there any known structural analogs of this compound with biological activity?

A6: Yes, 4-(2′-methoxy-5′-methylphenyl)-6-methylheptan-2-one, a seco-sesquiterpene structural analog of sesquichamaenol and himasecolone, has been synthesized []. While its specific biological activity is not elaborated on in the provided abstract, its structural similarity to naturally occurring terpenoids suggests potential biological relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.